5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene
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Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Halogenation: The addition of halogen atoms, such as iodine and fluorine, to the benzene ring.
Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .
Chemical Reactions Analysis
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for potential pharmaceutical applications due to its reactivity and selectivity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, enhances its reactivity and selectivity . These interactions can lead to the formation of various products depending on the specific pathways involved.
Comparison with Similar Compounds
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Chloro-2-fluoro-3-iodo-5-trifluoromethylbenzene
- 1-Nitro-2,3-dibromo-5-trifluoromethylbenzene
- 1-Amino-2-fluoro-3-chloro-5-trifluoromethylbenzene
These compounds share similar structural features but differ in their specific substituents, leading to variations in their reactivity and applications. The unique combination of fluorine, iodine, and nitro groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H2F4INO2 |
---|---|
Molecular Weight |
334.99 g/mol |
IUPAC Name |
5-fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4INO2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H |
InChI Key |
BOLLSPHMNAVCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)[N+](=O)[O-])F |
Origin of Product |
United States |
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